molecular formula C17H16N4S B11273160 3-(Benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

3-(Benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

Cat. No.: B11273160
M. Wt: 308.4 g/mol
InChI Key: XPBLLAWLDXLYHM-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzylsulfanyl and phenyl groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves the following steps:

    Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring, which can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

    Formation of the Triazole Ring: The triazole ring is then formed by reacting the imidazole derivative with hydrazine and a suitable aldehyde or ketone.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol derivative of the triazole-imidazole compound.

    Final Cyclization: The final step involves cyclization to form the fused imidazo[2,1-C][1,2,4]triazole structure under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazole ring.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The triazole and imidazole rings can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzylsulfanyl)-1H-1,2,4-triazole: Similar structure but lacks the fused imidazole ring.

    7-Phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole: Similar structure but lacks the benzylsulfanyl group.

    3-(Benzylsulfanyl)-5-phenyl-1,2,4-triazole: Similar structure but lacks the fused imidazole ring.

Uniqueness

3-(Benzylsulfanyl)-7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is unique due to the combination of the benzylsulfanyl group and the fused imidazole-triazole ring system. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H16N4S

Molecular Weight

308.4 g/mol

IUPAC Name

3-benzylsulfanyl-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C17H16N4S/c1-3-7-14(8-4-1)13-22-17-19-18-16-20(11-12-21(16)17)15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

XPBLLAWLDXLYHM-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=CC=C3)N1C4=CC=CC=C4

Origin of Product

United States

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